2-(3,5-Dimethylcyclohexyl)propan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)propan-2-amine |
InChI |
InChI=1S/C11H23N/c1-8-5-9(2)7-10(6-8)11(3,4)12/h8-10H,5-7,12H2,1-4H3 |
InChI Key |
NARDZMKJBGGFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C(C)(C)N)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 3,5 Dimethylcyclohexyl Propan 2 Amine and Its Intermediates
Retrosynthetic Dissection and Strategic Planning for Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. prepchem.com For the target molecule, 2-(3,5-Dimethylcyclohexyl)propan-2-amine, the most logical disconnections are the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bonds that form the propan-2-amine side chain.
A primary C-N bond disconnection leads to a tertiary carbocation synthon and an ammonia (B1221849) equivalent. This suggests a synthesis strategy based on the reaction of a corresponding alcohol or alkene with an amine source, or more practically, a reductive amination of a ketone or the reduction of a nitrile.
Following this logic, two primary retrosynthetic pathways emerge:
The Ketone Pathway: This route disconnects the C-N bond, pointing to 1-(3,5-dimethylcyclohexyl)ethan-1-one (B2881197) as a key intermediate. This ketone can be formed by disconnecting the C-C bond between the cyclohexyl ring and the acetyl group, leading back to precursors like 3,5-dimethylcyclohexanecarboxylic acid or by using a Grignard reagent derived from a halogenated 3,5-dimethylcyclohexane. The cyclohexanone (B45756) itself can be synthesized from 3,5-dimethylcyclohexanol (B146684) through oxidation. organic-chemistry.org
The Nitrile Pathway: An alternative disconnection of the C-N bond suggests a 2-(3,5-dimethylcyclohexyl)propan-2-nitrile intermediate. The tertiary amine can be constructed from this nitrile. This pathway requires the synthesis of the substituted nitrile, which can be envisioned from the corresponding halide or via other nitrile synthesis methods. wikipedia.org
Strategic planning must also consider the stereochemistry of the 3,5-dimethylcyclohexyl ring, which can exist as cis and trans diastereomers. The choice of starting materials and reaction conditions will be crucial in determining the final stereochemical outcome of the target molecule.
Advanced Amine Synthesis Techniques Applicable to Cyclohexyl Structures
The construction of the amine functional group on a substituted cyclohexane (B81311) scaffold can be achieved through several powerful and versatile methods.
Reductive amination is a highly efficient method for forming amines from carbonyl compounds. In the context of synthesizing this compound, the key intermediate would be 1-(3,5-dimethylcyclohexyl)ethan-1-one. This reaction typically proceeds in one pot, where the ketone reacts with an amine source (e.g., ammonia) to form an intermediate imine, which is then reduced in situ to the desired amine. beilstein-journals.org
The choice of reducing agent and catalyst is critical for optimizing the reaction yield and selectivity. Various conditions have been developed for the reductive amination of ketones.
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst System | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| H₂/Raney Nickel | Hydrogen Gas | High pressure, elevated temperature | Cost-effective for large scale | High pressure/temperature required, potential for side reactions |
| H₂/Pd/C or PtO₂ | Hydrogen Gas | Moderate pressure, room temp. | High efficiency, mild conditions | Cost of precious metal catalysts |
| NaBH₃CN | Sodium Cyanoborohydride | Methanol (B129727), pH 6-7 | Mild, selective for imines over ketones | Toxic cyanide byproduct |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride | Dichloroethane, Acetic Acid | Mild, non-toxic, highly efficient | Stoichiometric reagent, moisture sensitive |
Optimization of this protocol would involve screening different catalysts, solvents, and amine sources to maximize the conversion of 1-(3,5-dimethylcyclohexyl)ethan-1-one to the target tertiary amine while minimizing side products.
Nitriles serve as versatile precursors to primary amines. A plausible route to the target compound involves the synthesis and subsequent reduction of an appropriate nitrile intermediate. For instance, creating a quaternary center can be challenging. One hypothetical route could involve the reaction of 1-cyano-3,5-dimethylcyclohexane with a methyl Grignard reagent, followed by reduction.
The reduction of the nitrile group is a key step. The choice of reducing agent is crucial to ensure the selective formation of the primary amine without the formation of secondary or tertiary amine byproducts, which can occur under certain catalytic hydrogenation conditions. orgsyn.org
Table 2: Common Reagents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Conditions | Selectivity for Primary Amine | Notes |
|---|---|---|---|---|
| LiAlH₄ (LAH) | Diethyl ether, THF | Reflux | High | Very reactive, non-selective for other functional groups |
| BH₃·THF or BH₃·SMe₂ | THF | Reflux | High | Milder than LAH, good functional group tolerance |
| H₂/Raney Nickel | Ethanol, Ammonia | High pressure, heat | Moderate to High | Addition of ammonia suppresses secondary/tertiary amine formation |
For the synthesis of this compound, a strong hydride reagent like LiAlH₄ would be effective for reducing the nitrile precursor to the corresponding primary amine.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to building molecular complexity. wikipedia.org While a direct MCR to form a sterically hindered tertiary amine like the target compound is not straightforward, related MCRs could be used to construct key intermediates.
For example, the Strecker synthesis is a classic MCR that produces α-amino nitriles from a ketone or aldehyde, an amine, and a cyanide source. Applying this to 3,5-dimethylcyclohexanone (B1585822) with ammonia and cyanide would yield an α-amino nitrile. While this would not directly produce the target structure, it demonstrates how MCRs can rapidly build core scaffolds that can be further elaborated.
Another relevant MCR is the Petasis reaction , which involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form allylic or benzylic amines. Although not directly applicable for the synthesis of the target's specific alkyl structure, these examples highlight the potential of MCRs to rapidly generate diverse amine-containing scaffolds from simple building blocks.
Enantioselective and Diastereoselective Synthesis Approaches
The target molecule possesses multiple stereocenters within the 3,5-dimethylcyclohexyl moiety. Controlling the relative and absolute stereochemistry of these centers is a significant challenge that requires sophisticated asymmetric synthesis strategies.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered. This strategy could be employed in the synthesis of an enantiomerically pure precursor, such as 3,5-dimethylcyclohexanone.
For instance, a chiral auxiliary could be attached to a prochiral precursor. Subsequent reactions, such as alkylations or conjugate additions to form the cyclohexyl ring, would proceed diastereoselectively under the influence of the auxiliary.
Table 3: Examples of Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| Evans' Oxazolidinones | Stereoselective alkylations, aldol (B89426) reactions, acylations | Acidic or basic hydrolysis, reduction (LiAlH₄, LiBH₄) |
| Oppolzer's Camphorsultam | Stereoselective alkylations, conjugate additions, Diels-Alder reactions | Hydrolysis (LiOH), reduction (LiAlH₄) |
| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of ketones and aldehydes | Ozonolysis, acidic cleavage |
By employing a chiral auxiliary strategy in the early stages of the synthesis of the 3,5-dimethylcyclohexyl core, it is possible to control the diastereoselectivity and enantioselectivity, leading to a stereochemically defined intermediate for the final construction of this compound.
Asymmetric Organocatalysis and Transition Metal Catalysis in Amine Formation
The direct and enantioselective synthesis of chiral amines, particularly those with quaternary stereocenters, remains a significant challenge in organic synthesis. Both asymmetric organocatalysis and transition metal catalysis have emerged as powerful tools to address this challenge, offering distinct advantages in terms of selectivity and substrate scope.
Asymmetric Organocatalysis: This burgeoning field utilizes small, chiral organic molecules to catalyze asymmetric transformations, obviating the need for often toxic and expensive metal catalysts. For the synthesis of chiral cyclohexylamines, organocatalytic approaches have demonstrated considerable success. A notable strategy involves the asymmetric reductive amination of a suitable ketone precursor, such as 3,5-dimethylcyclohexanone. Chiral Brønsted acids, like phosphoric acids derived from BINOL, can effectively activate the intermediate imine towards nucleophilic attack by a hydride source, thereby controlling the stereochemical outcome.
Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, rhodium, and iridium, are highly effective catalysts for a variety of C-N bond-forming reactions. For the synthesis of sterically hindered amines like the target molecule, methods such as catalytic amination of allylic alcohols or C-H amination could be envisioned. For instance, a palladium-catalyzed allylic amination of a suitable precursor derived from 3,5-dimethylcyclohexene (B14642979) could install the amine moiety. The stereochemistry could be controlled through the use of chiral phosphine (B1218219) ligands.
Another plausible approach involves the hydroaminomethylation of a substituted alkene derived from 3,5-dimethylcyclohexane. This reaction, often catalyzed by rhodium complexes with bidentate phosphine ligands, can introduce both the amine and a new carbon-carbon bond in a single step. The diastereoselectivity of such a process would be highly dependent on the catalyst and the substrate's conformational preferences.
A key challenge in the transition metal-catalyzed synthesis of this compound is the construction of the neopentyl-like quaternary amine center. This often requires specialized methods, such as the Ritter reaction on a tertiary alcohol precursor or the addition of an organometallic reagent to a hindered imine, which can then be catalyzed by a transition metal complex to control stereochemistry.
| Catalytic System | Substrate Precursor | Plausible Reaction Type | Potential Advantages | Potential Challenges |
| Chiral Phosphoric Acid | 3,5-Dimethylcyclohexanone | Asymmetric Reductive Amination | Metal-free, high enantioselectivity | Steric hindrance, catalyst loading |
| Palladium/Chiral Ligand | 1-isopropenyl-3,5-dimethylcyclohexane | Hydroamination | Direct C-N bond formation | Regioselectivity, catalyst stability |
| Rhodium/Chiral Ligand | 3,5-Dimethylcyclohexyl methallyl ether | Hydroaminomethylation | Atom economy, step efficiency | Control of multiple stereocenters |
Chemoenzymatic Transformations for Chiral Amine Production
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes, operating under mild conditions with high stereo- and regioselectivity, can be employed to resolve racemic mixtures or to asymmetrically synthesize the desired amine from a prochiral precursor.
For the production of enantiomerically pure this compound, two main classes of enzymes are of particular interest: transaminases and imine reductases.
Transaminases (TAs): These pyridoxal (B1214274) phosphate-dependent enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. A plausible chemoenzymatic route would involve the use of a transaminase to asymmetrically aminate a ketone precursor like 1-(3,5-dimethylcyclohexyl)propan-2-one. By screening a library of transaminases, it is often possible to identify a biocatalyst that exhibits high activity and selectivity for the desired enantiomer of the product. The mild reaction conditions (aqueous buffer, room temperature) and the use of a cheap and abundant amine donor make this a highly attractive and green synthetic option.
Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of pre-formed or in situ-generated imines to the corresponding chiral amines. An IRED-based approach could involve the reaction of 1-(3,5-dimethylcyclohexyl)propan-2-one with an amine source, followed by reduction with an IRED. The stereochemical outcome is determined by the facial selectivity of the hydride delivery from the cofactor to the imine substrate, which is controlled by the enzyme's active site. A co-factor regeneration system, such as glucose dehydrogenase, is typically required for this process to be economically viable.
A key advantage of chemoenzymatic methods is the potential for dynamic kinetic resolution. In this process, a racemic starting material is converted to a single enantiomer of the product with a theoretical yield of 100%. For example, a racemic mixture of this compound could be subjected to a deracemization process using an enantioselective oxidase to convert the unwanted enantiomer to the corresponding imine, which is then non-selectively reduced back to the racemate, allowing for the continuous enrichment of the desired enantiomer. acs.orgnih.gov
| Enzymatic Approach | Key Enzyme | Substrate Precursor | Key Transformation | Advantages |
| Asymmetric Synthesis | Transaminase (TA) | 1-(3,5-dimethylcyclohexyl)propan-2-one | Asymmetric Amination | High enantioselectivity, mild conditions, green |
| Asymmetric Synthesis | Imine Reductase (IRED) | 1-(3,5-dimethylcyclohexyl)propan-2-one | Asymmetric Imine Reduction | Access to secondary and tertiary amines |
| Deracemization | Amine Oxidase/Dehydrogenase | Racemic this compound | Kinetic Resolution/Dynamic Kinetic Resolution | High enantiopurity from racemic mixture |
Sustainable Chemistry Principles in Synthetic Route Design (e.g., Green Solvents, Atom Economy)
The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to minimize environmental impact while maximizing efficiency. The synthesis of this compound provides a pertinent case study for the application of these principles.
Atom Economy: A key metric in green chemistry, atom economy, measures the efficiency of a reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. In the synthesis of the target amine, catalytic methods inherently offer better atom economy than stoichiometric approaches. For example, a catalytic asymmetric reductive amination has a higher atom economy than a classical route involving the formation of a chiral auxiliary, its use in a diastereoselective reaction, and its subsequent removal.
The application of green chemistry metrics, such as Process Mass Intensity (PMI), which considers the total mass of materials used to produce a certain mass of product, provides a holistic view of the sustainability of a synthetic route. researchgate.netrsc.org
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Use of Renewable Feedstocks | Deriving starting materials like 3,5-dimethylcyclohexanone from biomass sources. | Reduced reliance on fossil fuels. |
| Catalysis | Employing organocatalysts, transition metal catalysts, or enzymes. | Lower energy requirements, higher selectivity, and reduced waste compared to stoichiometric reagents. |
| Atom Economy | Designing synthetic steps that maximize the incorporation of all reactant atoms into the final product. | Minimization of byproducts and waste. |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or bio-derived solvents. | Reduced toxicity and environmental pollution. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic and some organocatalytic methods. | Lower energy consumption and associated carbon footprint. |
Comparative Analysis of Synthetic Efficiencies, Yields, and Stereoselectivities
While specific, directly comparable data for the synthesis of the target molecule is scarce, a qualitative and semi-quantitative analysis can be made based on analogous transformations reported in the literature.
Organocatalysis: Asymmetric organocatalytic methods, particularly those involving chiral Brønsted acids, can offer excellent enantioselectivities (often >90% ee) in the synthesis of chiral amines. organic-chemistry.orgacs.orgresearchgate.net However, the diastereoselectivity can be more challenging to control, especially with conformationally flexible substrates like a dimethyl-substituted cyclohexane ring. Yields are generally good to excellent, but catalyst loadings can sometimes be higher than with transition metal catalysts.
Transition Metal Catalysis: Transition metal-catalyzed reactions are known for their high efficiency and broad functional group tolerance. For the synthesis of chiral amines, iridium and rhodium-based catalysts for asymmetric hydrogenation of imines can achieve outstanding enantioselectivities (often >99% ee) and high turnover numbers. nih.gov The diastereoselectivity can be influenced by the choice of ligand and reaction conditions. A significant advantage is the typically low catalyst loadings required.
Chemoenzymatic Synthesis: Biocatalytic methods often provide unparalleled stereoselectivity, with enzymes capable of producing single enantiomers with >99.9% ee. nih.govresearchgate.net Yields can be very high, particularly when reaction equilibria are favorably driven. A major advantage is the mild and environmentally benign reaction conditions. However, the substrate scope of a given enzyme can be limited, and enzyme development and optimization may be required for a specific target.
Comparative Table of Plausible Synthetic Efficiencies
| Methodology | Plausible Yield Range | Plausible Stereoselectivity (ee/dr) | Key Advantages | Key Disadvantages |
| Asymmetric Organocatalysis | 70-95% | 85-98% ee, variable dr | Metal-free, operational simplicity | Higher catalyst loadings, potential for lower dr |
| Transition Metal Catalysis | 80-99% | >95% ee, good to excellent dr | High efficiency, low catalyst loadings, broad scope | Metal contamination, cost of ligands |
| Chemoenzymatic Transformations | 85-99% | >99% ee, often excellent dr | Unmatched stereoselectivity, green conditions | Limited substrate scope, process development time |
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 2 3,5 Dimethylcyclohexyl Propan 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete mapping of the proton and carbon frameworks, as well as insights into the molecule's dynamic conformational behavior.
Advanced 1D NMR (¹H, ¹³C, DEPT) for Core Structure and Substitution Pattern
The analysis of 1D NMR spectra provides the initial and fundamental information regarding the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3,5-Dimethylcyclohexyl)propan-2-amine is expected to exhibit a series of multiplets in the aliphatic region. The two methyl groups of the propan-2-amine moiety are chemically equivalent and would appear as a sharp singlet, integrating to six protons, likely in the range of 1.0-1.2 ppm. The protons of the two methyl groups on the cyclohexane (B81311) ring would also produce signals, likely doublets due to coupling with the adjacent methine proton, in the 0.8-1.0 ppm region. The protons of the cyclohexane ring itself would resonate as a complex series of overlapping multiplets between approximately 0.9 and 1.8 ppm. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, but generally expected between 1.0 and 2.5 ppm.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the multiplicity of each carbon signal (CH₃, CH₂, CH, or C) can be determined. For this compound, a total of 11 distinct carbon signals would be anticipated for one diastereomer. The DEPT-135 spectrum would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. The DEPT-90 spectrum would exclusively show signals for CH groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Carbon Multiplicity (DEPT) |
| C1 | 1.2 - 1.6 (m) | ~45-50 | CH |
| C2 | 1.0 - 1.8 (m) | ~30-35 | CH₂ |
| C3 | 1.2 - 1.6 (m) | ~35-40 | CH |
| C4 | 1.0 - 1.8 (m) | ~40-45 | CH₂ |
| C5 | 1.2 - 1.6 (m) | ~35-40 | CH |
| C6 | 1.0 - 1.8 (m) | ~30-35 | CH₂ |
| C7 | - | ~50-55 | C |
| C8, C9 | 1.1 (s, 6H) | ~25-30 | CH₃ |
| C10 | 0.9 (d, 3H) | ~20-25 | CH₃ |
| C11 | 0.9 (d, 3H) | ~20-25 | CH₃ |
| NH₂ | 1.5 (br s, 2H) | - | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are indispensable for assembling the molecular structure from the individual signals observed in 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the cyclohexane ring, for instance, showing correlations between the methine protons at C1, C3, and C5 and their adjacent methylene (B1212753) protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the ¹³C spectrum based on the more readily assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in the NOESY spectrum indicate that two protons are close in space, which is critical for determining the relative stereochemistry of the substituents on the cyclohexane ring. For instance, the observation of NOE cross-peaks between one of the cyclohexane ring protons and a specific methyl group would help to establish their cis or trans relationship.
Variable-Temperature NMR for Conformational Dynamics Analysis
The cyclohexane ring in this compound is subject to conformational isomerism, primarily the chair-chair interconversion. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer. nih.govnih.gov Such variable-temperature NMR studies would provide valuable information on the conformational preferences and the energy barrier of the ring-flip process. The bulky 2-aminopropan-2-yl group would likely have a strong preference for the equatorial position to minimize steric strain.
Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Mapping
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy. For this compound, with a molecular formula of C₁₁H₂₃N, the expected exact mass of the molecular ion ([M]⁺˙) can be calculated. This experimental value can then be compared to the theoretical mass to confirm the elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₂₄N⁺ | 170.1903 |
| [M]⁺˙ | C₁₁H₂₃N⁺˙ | 169.1825 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the molecule's fragmentation pathways. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu
In the case of this compound, the molecular ion would likely undergo fragmentation through several key pathways. A prominent fragmentation would be the loss of a methyl radical from the propan-2-amine moiety to form a stable iminium ion. Another likely fragmentation pathway would involve the cleavage of the bond between the cyclohexane ring and the propan-2-amine group, leading to ions corresponding to each of these fragments. The fragmentation of the cyclohexane ring itself could also occur, leading to a series of smaller fragment ions. elsevierpure.com
Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 170.19 ([M+H]⁺) | 153.16 | NH₃ | [C₁₁H₂₁]⁺ |
| 170.19 ([M+H]⁺) | 86.10 | C₆H₁₂ | [C₅H₁₂N]⁺ |
| 169.18 ([M]⁺˙) | 154.16 | CH₃ | [C₁₀H₂₀N]⁺ |
| 169.18 ([M]⁺˙) | 84.09 | C₅H₁₁N | [C₆H₁₂]⁺˙ |
| 169.18 ([M]⁺˙) | 72.08 | C₇H₁₃ | [C₄H₁₀N]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. libretexts.orgmdpi.com The spectra arise from the vibrations of chemical bonds (stretching, bending, wagging), with each type of bond and functional group absorbing infrared radiation or scattering light at characteristic frequencies. mdpi.com
For this compound, the primary amine (-NH₂) group is a key diagnostic feature. In IR spectroscopy, primary amines typically exhibit two distinct N-H stretching bands in the 3400–3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comspectroscopyonline.com The presence of this doublet is a clear indicator of the -NH₂ moiety, distinguishing it from secondary amines (one band) and tertiary amines (no bands in this region). orgchemboulder.comspectroscopyonline.com Complementing the stretching vibrations, an N-H bending vibration (scissoring) is expected in the 1650–1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
The aliphatic nature of the molecule is confirmed by C-H stretching vibrations from the cyclohexane ring and methyl groups, which appear in the 3000–2850 cm⁻¹ region. wpmucdn.com The C-N stretching vibration of the aliphatic amine is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com
Raman spectroscopy provides complementary information. While N-H and C-H stretching vibrations are also active in Raman, the non-polar C-C bonds of the cyclohexane ring often produce stronger signals than in IR. The simultaneous analysis of both IR and Raman spectra provides a more complete vibrational profile of the molecule. arxiv.org
Purity assessment is another critical application of vibrational spectroscopy. The spectrum of a pure sample will only show peaks corresponding to the vibrations of the target molecule. The presence of extraneous peaks can indicate impurities. For instance, a broad absorption around 3500 cm⁻¹ could suggest alcohol (O-H) contamination, while a strong peak near 1700 cm⁻¹ would point to a carbonyl (C=O) impurity. By comparing the obtained spectrum to a reference spectrum of the pure compound, one can quickly assess its purity.
Below is a table summarizing the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |
| C-H Stretch | Alkyl (sp³ C-H) | 3000 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Weak |
| CH₂/CH₃ Bend | Alkyl | 1470 - 1365 | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination
While vibrational spectroscopy identifies functional groups, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state, including both relative and absolute stereochemistry. researchgate.net This technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. nih.gov
For this compound, this technique can definitively establish the following:
Connectivity: The precise bonding arrangement of all atoms.
Conformation: The preferred spatial arrangement of the molecule in the crystal lattice, such as the chair conformation of the cyclohexane ring.
Relative Stereochemistry: The stereochemical relationship between the different chiral centers. It would reveal whether the methyl groups on the cyclohexane ring are cis or trans to each other and their orientation relative to the propan-2-amine substituent (e.g., axial vs. equatorial). sapub.org
Absolute Stereochemistry: The actual (R/S) configuration at each stereocenter. This is achieved by analyzing the anomalous scattering of X-rays, an effect that is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. researchgate.net The Flack parameter is a key value derived from the data that confirms the correctness of the assigned absolute configuration; a value close to zero for a given configuration indicates a correct assignment. nih.gov
The primary challenge for this method is the necessity of growing a high-quality single crystal of the compound, which can be difficult for small, flexible molecules or oils. nih.gov However, when successful, the structural information it provides is unparalleled in its detail and certainty. acs.org
The table below outlines the type of structural data obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry and packing of the molecules in the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |
| Atomic Coordinates (x, y, z) | The precise position of every atom in the unit cell. |
| Bond Lengths & Angles | Definitive geometric data for the molecule. |
| Torsion Angles | Information on the molecular conformation. |
| Flack Parameter | Determination of the absolute stereochemistry of the chiral molecule. |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Characterization
Chiroptical spectroscopy techniques are essential for studying chiral molecules in solution and are particularly valuable for determining enantiomeric excess (ee). acs.orgacs.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation [α] versus wavelength. Chiral molecules exhibit a characteristic dispersion curve, and the sign and magnitude of the rotation at a specific wavelength (often the sodium D-line, 589 nm) can be used to characterize a specific enantiomer.
Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in molar absorptivity (Δε) or molar ellipticity [θ] against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and correspond to the electronic transitions within the molecule. rsc.org The sign of the Cotton effect is characteristic of a particular enantiomer.
For this compound, the chromophores (light-absorbing groups) are the C-N and C-C sigma bonds, which have electronic transitions in the far-UV region. The CD spectrum would be expected to show Cotton effects corresponding to these transitions.
The primary application of these techniques in this context is the determination of enantiomeric purity. The magnitude of the observed specific rotation in ORD or the intensity of the Cotton effect in CD is directly proportional to the concentration of the major enantiomer. By comparing the measured value for a sample to the value of a pure enantiomer (the maximum value), the enantiomeric excess can be calculated using the formula:
ee (%) = ([α]observed / [α]max) × 100
A racemic mixture (50:50 of both enantiomers) is chiroptically inactive and will produce no ORD or CD signal. These techniques are highly sensitive for detecting even small enantiomeric imbalances and are routine methods for quality control in asymmetric synthesis. mdpi.com
The following table illustrates how chiroptical data can be used to characterize enantiomers.
| Property | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Racemic Mixture |
|---|---|---|---|
| Specific Rotation [α] at 589 nm | +X° | -X° | 0° |
| CD Cotton Effect at λ_max | Positive (Δε > 0) | Negative (Δε < 0) | No Signal (Δε = 0) |
| Enantiomeric Excess (ee) | 100% | 100% | 0% |
In Depth Reactivity, Chemical Transformations, and Derivatization Studies of 2 3,5 Dimethylcyclohexyl Propan 2 Amine
Reactions at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of 2-(3,5-Dimethylcyclohexyl)propan-2-amine serves as the primary center of its nucleophilic and basic character. However, the tertiary carbon atom to which the amine is attached, along with the bulky dimethylcyclohexyl group, creates significant steric hindrance. This steric congestion modulates its reactivity compared to less hindered primary amines, often requiring more forcing conditions or specialized reagents to achieve efficient transformations.
Acylation, Sulfonylation, and Carbamoylation Reactions
Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides is expected to form N-substituted amides. libretexts.org Due to the steric hindrance around the nitrogen, the reaction rate is likely to be slower than that of unhindered primary amines. youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org Over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org
Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. While many amines undergo this reaction readily, sterically hindered amines may require catalysts, such as indium(III) or ytterbium(III) triflates, to facilitate the transformation under milder conditions. organic-chemistry.org The resulting sulfonamides are stable compounds and can serve as protecting groups for the amine functionality in subsequent synthetic steps. google.com
Carbamoylation: Carbamoylation to form substituted ureas can be achieved through reaction with isocyanates. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate. The reactivity of sterically hindered amines in this context can be lower, sometimes resulting in reduced yields or requiring elevated temperatures. acs.orggoogle.com
A representative table of acylation and sulfonylation reactions for a sterically analogous amine, tert-butylamine (B42293), is presented below to illustrate the expected transformations.
| Reagent | Amine | Base | Solvent | Product | Ref. |
| Acetyl Chloride | tert-Butylamine | Pyridine | Dichloromethane | N-tert-Butylacetamide | libretexts.org |
| Benzoyl Chloride | tert-Butylamine | Triethylamine | THF | N-tert-Butylbenzamide | libretexts.org |
| p-Toluenesulfonyl Chloride | tert-Butylamine | Pyridine | Chloroform | N-tert-Butyl-4-methylbenzenesulfonamide | organic-chemistry.org |
Alkylation and Quaternization Strategies
Alkylation: Direct N-alkylation of primary amines with alkyl halides is often a challenging reaction due to a tendency for over-alkylation. masterorganicchemistry.comlibretexts.org The secondary amine product is frequently more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.comnih.gov However, the steric bulk of the 2-(3,5-dimethylcyclohexyl)propan-2-yl group may disfavor multiple additions, potentially allowing for the isolation of the mono-alkylated secondary amine under carefully controlled stoichiometric conditions. The use of a hindered, non-nucleophilic base is often employed to scavenge the acid produced during the reaction without competing in the alkylation. dtic.milgoogle.com
Quaternization: Exhaustive alkylation to form a quaternary ammonium salt is a more straightforward transformation. unacademy.com This is typically achieved by using an excess of a highly reactive, sterically unhindered alkylating agent, such as methyl iodide, in a process known as exhaustive methylation. masterorganicchemistry.com The reaction proceeds stepwise from the primary amine to secondary, tertiary, and finally the quaternary ammonium salt. libretexts.org The final product is an ammonium salt with four alkyl groups attached to the nitrogen, rendering it non-nucleophilic. unacademy.com
| Amine Substrate (Analog) | Alkylating Agent (Excess) | Base | Product | Ref. |
| Aniline | Methyl Iodide | 2,6-Lutidine | Phenyltrimethylammonium Iodide | dtic.mil |
| Diethylamine (B46881) | Ethyl Bromide | None | Tetraethylammonium Bromide | libretexts.org |
| Triethylamine | Methyl Iodide | Hünig's Base | Methyltriethylammonium Iodide | libretexts.org |
Condensation Reactions Leading to Imines and Schiff Bases
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org
For this compound, the reaction with aldehydes is expected to proceed with relative ease. However, condensation with ketones, particularly sterically hindered ketones, would be significantly slower and may require conditions that drive the equilibrium toward the product, such as the removal of water via a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. organic-chemistry.org The stability of the resulting imine can be influenced by the steric strain around the C=N double bond.
| Amine | Carbonyl Compound | Catalyst | Conditions | Product (Imine) | Ref. |
| Aniline | Benzaldehyde | Acetic Acid | Ethanol, Reflux | N-Benzylideneaniline | masterorganicchemistry.com |
| Ethylamine | Acetone | H+ (cat.) | Toluene, Dean-Stark Trap | N-Isopropylidenepropan-1-amine | libretexts.org |
| tert-Butylamine | Cyclohexanone (B45756) | H+ (cat.) | Molecular Sieves 5Å, Toluene, 110°C | N-(Cyclohexylidene)-2-methylpropan-2-amine | organic-chemistry.org |
Formation of Amides, Ureas, and Thioureas
Amides: As discussed in section 4.1.1, amides are readily formed via acylation. This is a fundamental and reliable transformation for primary amines.
Ureas: The synthesis of N,N'-disubstituted ureas is most commonly achieved by the reaction of the primary amine with an isocyanate. asianpubs.org Alternatively, reactions involving phosgene (B1210022) equivalents or greener methods using carbon dioxide in conjunction with coupling reagents can be employed. acs.orgbeilstein-journals.org The reaction of this compound with an alkyl or aryl isocyanate would yield a trisubstituted urea (B33335). The steric hindrance of the amine may necessitate higher temperatures or longer reaction times for good conversion. google.com
Thioureas: Analogous to urea formation, thioureas are synthesized by reacting the amine with an isothiocyanate. The amine's lone pair attacks the central carbon of the N=C=S group, leading to the thiourea (B124793) product. The principles of reactivity, including the influence of steric hindrance, are parallel to those for urea synthesis.
Chemical Modifications and Functionalization of the Cyclohexyl Ring
Modifying the saturated carbocyclic ring of this compound presents a significant synthetic challenge due to the relative inertness of C(sp³)–H bonds compared to the reactive N–H bonds of the amine. Selective functionalization requires reagents that can differentiate between these sites.
Selective Oxidation and Reduction Reactions
Selective Oxidation: The direct, selective oxidation of C–H bonds on the cyclohexyl ring is a difficult transformation. The amine group itself is susceptible to oxidation, and uncontrolled reactions could lead to a complex mixture of products or degradation. A common strategy to circumvent this is to first protect the amine group, for instance, by converting it to a stable amide or sulfonamide, which is less prone to oxidation.
Once the amine is protected, the cyclohexyl ring can be targeted. The ring contains several types of C–H bonds: methine (tertiary C–H at C-3 and C-5), methylene (B1212753) (secondary C–H), and methyl (primary C–H). Generally, the reactivity of C–H bonds towards oxidation follows the order tertiary > secondary > primary. Therefore, oxidation would be expected to occur preferentially at the C-3 and C-5 positions. Catalytic systems involving 3d transition metals like iron or manganese, often in the presence of oxidants like hydrogen peroxide or m-chloroperbenzoic acid, are used for such hydroxylations. researchgate.netnih.govmdpi.com These reactions can produce the corresponding tertiary alcohols, which may be further oxidized to ketones under certain conditions. The stereochemistry of the dimethyl substituents (cis vs. trans) would influence the accessibility of different C-H bonds and thus the regioselectivity of the oxidation. researchgate.net
Reduction: The cyclohexyl ring in this compound is fully saturated and, as such, is not susceptible to reduction under standard catalytic hydrogenation conditions. Reduction would only be a relevant transformation if the ring contained sites of unsaturation (e.g., a double bond) or other reducible functional groups.
| Substrate (Analog) | Catalyst System | Oxidant | Major Product(s) | Ref. |
| Cyclohexane (B81311) | [Fe(pdp)] | H₂O₂ | Cyclohexanol, Cyclohexanone | nih.gov |
| cis-1,2-Dimethylcyclohexane | [Co(III) complex] | m-CPBA | Tertiary and Secondary Alcohols | researchgate.net |
| Cyclohexane | (TPPFeIII)2O/Chitosan | O₂ (air) | Cyclohexanone, Cyclohexanol | researchgate.net |
Halogenation and Other Electrophilic Substitution Patterns
There is no specific information available in the reviewed literature regarding the halogenation or other electrophilic substitution reactions of this compound. In general, the direct halogenation of a saturated cycloalkane ring requires radical conditions, which would likely lead to a complex mixture of products due to the presence of multiple abstractable hydrogen atoms on the cyclohexane ring. The tertiary amine functionality could be expected to react under electrophilic conditions, for instance, with halogenating agents, but specific studies on this compound are absent.
Stereochemical Outcomes of Ring Transformations
No studies detailing ring transformations or their stereochemical outcomes for this compound have been found. The stereochemistry of the 3,5-dimethyl-substituted cyclohexane ring (which can exist as cis and trans isomers) would undoubtedly influence the stereochemical course of any reaction involving the ring or the propan-2-amine substituent. However, without experimental data, any discussion of stereochemical outcomes would be purely hypothetical.
Synthesis of Specialized Derivatives for Non-Biological Research Applications
While the synthesis of various cyclohexylamine (B46788) derivatives for a range of applications is a broad area of chemical research, there are no specific reports on the synthesis of specialized derivatives of this compound for non-biological research applications, such as in materials science or catalysis. The primary amine group would be a key site for derivatization, allowing for the introduction of a wide variety of functional groups. However, specific examples stemming from this particular parent compound are not documented.
Data Tables
Due to the absence of experimental data in the searched sources, no data tables can be generated.
Computational Chemistry and Theoretical Characterization of 2 3,5 Dimethylcyclohexyl Propan 2 Amine
Comprehensive Conformational Analysis using Molecular Mechanics and Quantum Chemical Calculations
A thorough conformational analysis of 2-(3,5-Dimethylcyclohexyl)propan-2-amine would be the foundational step in its theoretical characterization. This process would involve mapping the potential energy surface of the molecule to identify its stable conformers. Molecular mechanics methods would likely be employed for an initial broad search of the conformational space, followed by more accurate quantum chemical calculations, such as Density Functional Theory (DFT), to optimize the geometries and determine the relative energies of the most stable conformers. The complexity of the cyclohexyl ring, with its various chair, boat, and twist-boat conformations, combined with the stereocenters at the 3 and 5 positions and the rotatable bonds of the propan-2-amine substituent, would necessitate a systematic and computationally intensive study.
Electronic Structure and Bonding Analysis
Once the stable conformers are identified, their electronic structure and bonding characteristics would be analyzed to understand their chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.commdpi.comaimspress.com For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.
Charge Density Distribution and Electrostatic Potential Surfaces
Analysis of the charge density distribution would provide insights into the electron distribution within the molecule. An electrostatic potential (ESP) surface map would visually represent the regions of positive and negative electrostatic potential, highlighting the electron-rich and electron-poor areas. This information is invaluable for predicting how the molecule would interact with other molecules and for understanding its intermolecular forces.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C) would be particularly useful for structural elucidation and for distinguishing between different stereoisomers. ucl.ac.ukliverpool.ac.uk The calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule and in confirming its structure. researchgate.netresearchgate.net
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By locating and characterizing the transition state structures, chemists can understand the energy barriers and pathways of reactions. This is particularly relevant for understanding its synthesis, degradation, or potential metabolic pathways. Such studies often involve complex calculations to map out the reaction coordinates and determine activation energies. researchgate.net
Solvation Effects and Intermolecular Interaction Studies
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of different solvents on the conformational stability, electronic properties, and reactivity of this compound. Furthermore, studies on its intermolecular interactions, such as hydrogen bonding involving the amine group, would provide a deeper understanding of its physical properties and its behavior in condensed phases.
Advanced Analytical Methodologies for Purity and Stereoisomer Separation of 2 3,5 Dimethylcyclohexyl Propan 2 Amine
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separation
High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds. In the context of 2-(3,5-Dimethylcyclohexyl)propan-2-amine, HPLC is invaluable for both quantifying purity and resolving its complex stereoisomeric forms.
Development of Chiral Stationary Phases for Enantiomeric Resolution
The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, necessitates the use of a chiral stationary phase (CSP). The development of novel CSPs has been pivotal in advancing the enantioselective separation of a wide array of chiral compounds, including primary amines.
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving enantiomers. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are widely used chiral selectors. The chiral recognition mechanism of these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. For aliphatic amines like this compound, the primary amine group can form hydrogen bonds with the carbamate (B1207046) groups on the polysaccharide backbone, playing a crucial role in the separation process.
Cyclodextrin-based CSPs represent another important class of stationary phases for chiral separations. These are cyclic oligosaccharides that can form inclusion complexes with guest molecules. The separation is influenced by the fit of the analyte within the cyclodextrin (B1172386) cavity and interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin. For a substituted cyclohexylamine (B46788), the bulky dimethylcyclohexyl group could be included in the hydrophobic cavity, while the amine group interacts with the exterior of the cyclodextrin.
The selection of an appropriate CSP is often empirical, and screening a variety of columns with different chiral selectors is a common strategy to achieve optimal separation.
Optimization of Mobile Phase and Gradient Elution Profiles
The composition of the mobile phase plays a critical role in achieving successful chiral separation by HPLC. For polysaccharide-based CSPs, normal-phase chromatography, using eluents such as hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is frequently employed. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing retention and resolution.
For basic compounds like this compound, the addition of a small amount of a basic or acidic modifier to the mobile phase can significantly improve peak shape and resolution. Basic additives, such as diethylamine (B46881) (DEA), can suppress the interaction of the analyte's amine group with residual acidic silanol (B1196071) groups on the silica (B1680970) support, thereby reducing peak tailing. Conversely, acidic additives can protonate the amine, and the resulting ion pair may have different interactions with the CSP.
Gradient elution, where the mobile phase composition is changed during the analysis, is a powerful tool for separating complex mixtures with a wide range of polarities. A gradient of increasing alcohol content in a nonpolar solvent can be used to elute impurities with different polarities while maintaining good resolution of the main components.
Table 1: Illustrative HPLC Chiral Separation Parameters for a Structurally Similar Primary Amine
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Analyte Example | 1-Cyclohexylethylamine |
| Retention Time (Enantiomer 1) | 5.8 min |
| Retention Time (Enantiomer 2) | 6.5 min |
| Resolution (Rs) | 1.8 |
This table presents typical starting conditions for the chiral separation of a primary amine with a cyclohexyl moiety. The actual parameters for this compound would require empirical optimization.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Purity and Isomer Identification
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities and for distinguishing between isomers of this compound.
The successful GC analysis of amines can be challenging due to their basicity, which can lead to poor peak shape and adsorption on active sites within the GC system. Specialized capillary columns with base-deactivated surfaces are often employed to mitigate these issues.
In GC-MS, compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. After separation, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern of a molecule upon ionization provides a unique "fingerprint" that can be used for its identification by comparison with spectral libraries or through detailed interpretation.
For this compound, GC-MS can be used to identify impurities arising from the synthesis process, such as starting materials, byproducts, or degradation products. It can also be a powerful tool for distinguishing between constitutional isomers that may have similar boiling points but produce distinct mass spectra due to differences in their fragmentation pathways. The fragmentation of aliphatic amines is well-characterized and often involves alpha-cleavage, leading to the formation of stable iminium ions. The specific fragmentation pattern will be influenced by the positions of the dimethyl substitutions on the cyclohexyl ring.
Supercritical Fluid Chromatography (SFC) for High-Efficiency Chiral Separations
Supercritical Fluid Chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as higher efficiency, faster analysis times, and reduced consumption of organic solvents. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without a significant loss of resolution. Similar to HPLC, SFC relies on chiral stationary phases for enantiomeric resolution. Polysaccharide-based CSPs are widely used and highly effective in SFC.
The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, often an alcohol such as methanol (B129727) or ethanol. The concentration of the modifier is a critical parameter for controlling retention and selectivity. For the separation of basic analytes like this compound, additives are often necessary to achieve good peak shapes and resolution. Basic additives like diethylamine or acidic additives can be employed to modulate the interactions between the analyte and the stationary phase.
Table 2: Representative SFC Chiral Separation Conditions for Primary Amines
| Parameter | Condition |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
This table illustrates a general approach for high-throughput chiral screening of primary amines using SFC. Specific conditions would need to be developed for this compound.
Exploration of Non Biological Applications for 2 3,5 Dimethylcyclohexyl Propan 2 Amine in Materials Science and Catalysis
Utility as a Ligand in Homogeneous and Heterogeneous Catalysis
There is no available research data to suggest the use of 2-(3,5-Dimethylcyclohexyl)propan-2-amine as a ligand in either homogeneous or heterogeneous catalysis.
Asymmetric Catalysis for Stereoselective Organic Transformations
No studies have been found that describe the application of this compound in asymmetric catalysis for stereoselective organic transformations.
Coordination Chemistry with Transition Metals for Novel Catalytic Systems
The coordination chemistry of this compound with transition metals to form novel catalytic systems has not been reported in the reviewed literature.
Incorporation into Advanced Materials
Information regarding the incorporation of this compound into advanced materials is not present in the available scientific record.
Building Block for Polymer Synthesis (e.g., Polyimines, Polyamides, Polyurethanes)
There is no evidence to suggest that this compound has been utilized as a building block for the synthesis of polymers such as polyimines, polyamides, or polyurethanes.
Component in Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)
No publications or patents indicate the use of this compound as a component in the formation of supramolecular assemblies or metal-organic frameworks (MOFs).
Role in the Development of Specialty Chemical Reagents
The role of this compound in the development of specialty chemical reagents is not documented in the reviewed sources.
Future Research Directions and Emerging Trends in 2 3,5 Dimethylcyclohexyl Propan 2 Amine Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Pathways
The synthesis of sterically hindered amines like 2-(3,5-dimethylcyclohexyl)propan-2-amine can be challenging. rsc.org Traditional methods often require harsh conditions and may not be environmentally benign. Future research will likely focus on developing more efficient and atom-economical synthetic routes.
One promising approach is the use of catalytic reductive amination. rsc.org This method involves the reaction of a ketone with an amine in the presence of a reducing agent and a catalyst. For the synthesis of this compound, this would involve the reaction of 3,5-dimethylcyclohexanone (B1585822) with 2-aminopropane. The development of novel, highly active, and selective catalysts, for instance, based on earth-abundant metals, could significantly improve the efficiency of this transformation. rsc.org
Another green chemistry approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. researchgate.net This process allows for the N-alkylation of amines with alcohols, producing water as the only byproduct. The application of this method to synthesize this compound would be a significant step towards a more sustainable synthesis.
Future synthetic strategies will likely aim to minimize waste and maximize the incorporation of all reactant atoms into the final product, a key principle of green chemistry. rsc.org
In-depth Studies on Dynamic Stereochemistry and Conformational Interconversions
The stereochemistry of this compound is complex due to the presence of multiple stereocenters and the conformational flexibility of the cyclohexane (B81311) ring. The 3,5-dimethyl substitution pattern can lead to various cis and trans isomers, each with distinct conformational preferences. utexas.edu
A key area of future research will be the detailed investigation of the dynamic stereochemistry of this molecule. cambridgescholars.com This involves studying the interconversion between different chair and boat conformations of the cyclohexane ring and how these conformational changes influence the reactivity of the amine. youtube.comopenochem.org Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational modeling, will be crucial for elucidating the conformational landscape and the energy barriers between different conformers. nih.gov
Understanding the dynamic behavior of this molecule is essential for its potential application in areas such as asymmetric catalysis, where the precise three-dimensional structure of a ligand can dictate the stereochemical outcome of a reaction.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, better process control, and scalability. nih.govacs.org The integration of the synthesis of this compound into a continuous flow process could lead to more efficient and reproducible production. researchgate.net
Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the discovery and optimization of reaction conditions. nih.gov These platforms can be used to rapidly screen different catalysts, solvents, and reaction parameters for the synthesis of this compound and its derivatives. acs.orgresearchgate.net The development of automated and continuous flow methods for the synthesis of this and other sterically hindered amines will be a key trend in the future. nih.gov
| Parameter | Batch Synthesis (Projected) | Flow Synthesis (Projected) |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Moderate to good | Good to excellent |
| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |
| Scalability | Limited | Readily scalable |
| Reproducibility | Variable | High |
Exploration of Unconventional Reactivity Patterns
The steric bulk of the 3,5-dimethylcyclohexyl group is expected to significantly influence the reactivity of the amine nitrogen. masterorganicchemistry.com While the lone pair of electrons on the nitrogen atom makes it nucleophilic, the surrounding bulky group can hinder its approach to electrophiles. msu.edulibretexts.org This steric hindrance can lead to unconventional reactivity patterns. researchgate.net
Future research could explore the potential for this compound to act as a "frustrated Lewis base." Frustrated Lewis pairs (FLPs) are combinations of bulky Lewis acids and bases that are unable to form a classical adduct due to steric hindrance. Instead, they can activate small molecules, such as H₂, CO₂, and olefins, leading to novel catalytic transformations.
Furthermore, the specific stereochemistry of the cyclohexane ring could be exploited to achieve regioselective and stereoselective reactions at the α-carbon of the amine through, for example, directed C-H functionalization. nih.gov
Expansion into Novel Non-Biological Material Science and Catalytic Applications
The unique structural features of this compound make it an interesting candidate for applications in material science and catalysis. Cycloalkylamines, in general, have been explored for various applications. wikipedia.org
In material science, this amine could be used as a building block for the synthesis of novel polymers and functional materials. For instance, it could be incorporated into polyphosphazenes to create materials with tailored thermal and mechanical properties. acs.org The bulky cycloalkyl group could impart specific solubility and morphological characteristics to the resulting polymers. The principles of "click chemistry" could be employed to incorporate this amine into various material scaffolds. umich.edusigmaaldrich.com
In catalysis, this compound could serve as a ligand for transition metal catalysts. The steric and electronic properties of the amine can be tuned by modifying the substituents on the cyclohexane ring, which in turn can influence the activity and selectivity of the catalyst. For example, it could find use in catalysis of ester aminolysis. nih.gov N-silylated derivatives of such amines also present interesting catalytic possibilities. rsc.org
| Potential Application Area | Role of this compound | Projected Benefits |
| Material Science | Monomer or modifying agent for polymers | Enhanced thermal stability, specific solubility, controlled morphology |
| Catalysis | Ligand for metal catalysts | Improved catalyst stability, tunable selectivity, access to novel reactivity |
| Frustrated Lewis Pairs | Bulky Lewis base component | Activation of small molecules for catalysis |
Q & A
Q. Critical Parameters :
- Temperature : Nitroalkene formation requires anhydrous conditions at 80–100°C.
- Catalyst Choice : LiAlH₄ provides higher selectivity but risks over-reduction; NaBH₄ is milder but may require multiple steps.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95% by HPLC).
Q. Experimental Approaches :
Molecular Docking : Compare binding poses of the dimethylcyclohexyl analog vs. unsubstituted or fluorinated analogs (e.g., 2-(4,4-Difluorocyclohexyl)propan-2-amine ).
SAR Studies : Synthesize analogs with substituents at varying positions (2,4- vs. 3,5-dimethyl) and assess IC₅₀ values in receptor assays.
Q. Key Findings :
- Steric Effects : 3,5-Dimethyl groups reduce rotational freedom, enhancing selectivity for rigid binding sites.
- Electronic Effects : Methyl groups increase electron density, weakening interactions with polar residues (e.g., glutamate in NMDA receptors).
Q. Data Contradiction :
- Fluorinated Analogs : 2-(4,4-Difluorocyclohexyl)propan-2-amine shows higher CNS penetration due to increased lipophilicity , but lower receptor affinity compared to dimethyl analogs.
Basic: What spectroscopic techniques are critical for characterizing enantiomeric purity?
Q. Methodological Answer :
Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol, 90:10) to resolve enantiomers. Retention times differ by 2–3 minutes .
NMR Spectroscopy : ¹H-NMR (500 MHz, CDCl₃) identifies diastereotopic protons near the chiral center (δ 1.2–1.5 ppm).
Polarimetry : Specific rotation ([α]²⁵D) should exceed ±30° for high enantiomeric excess (ee >98%).
Q. Case Study :
Advanced: How can conflicting in vitro vs. in vivo pharmacokinetic data for this compound be resolved?
Methodological Answer :
Contradiction : High metabolic stability in hepatocyte assays (t₁/₂ > 4 hrs) but rapid clearance in rodent models (t₁/₂ < 1 hr).
Q. Resolution Strategies :
CYP Enzyme Profiling : Test inhibition/induction of CYP3A4 and CYP2D6 using recombinant enzymes.
Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in adipose tissues, which may explain prolonged in vitro stability.
Species-Specific Metabolism : Compare glucuronidation rates in human vs. rat liver microsomes.
Q. Key Insight :
- Protein Binding : High plasma protein binding (>95%) in vitro reduces free drug availability, masking rapid hepatic extraction in vivo .
Basic: What safety precautions are essential during handling?
Q. Methodological Answer :
Q. Safety Data :
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use spill trays. |
| H315 (Skin irritation) | Immediate washing with soap/water. |
Advanced: What strategies validate the compound’s stability under physiological conditions?
Q. Methodological Answer :
pH Stability Testing : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs. Analyze degradation via LC-MS.
Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products (e.g., cyclohexene derivatives).
Thermal Stability : DSC/TGA analysis identifies decomposition points (>200°C typical for hydrochloride salts ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
